molecular formula C9H17NO4 B13158970 Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate

Cat. No.: B13158970
M. Wt: 203.24 g/mol
InChI Key: IAMPSSYMMQPZEG-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C10H19NO5. This compound is characterized by the presence of a methoxy group, an amino group, and a methyl ester group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate typically involves the reaction of 3-methoxy-3-oxopropylamine with methyl 2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate
  • Methyl 3-[(3-methoxy-3-oxopropyl)(4-methoxybenzyl)amino]-3-oxopropanoate
  • Dimethyl 3,3’-[(methylimino)dipropanoate]

Uniqueness

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate is unique due to its specific structural features, such as the presence of both methoxy and amino groups, which confer distinct reactivity and properties

Biological Activity

Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate, with the molecular formula C9H17NO4C_9H_{17}NO_4 and a molecular weight of approximately 189.25 g/mol, is an organic compound that exhibits significant biological activity due to its unique structural features. This compound contains an ester group, an amine group, and multiple methyl groups, which contribute to its potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of the methoxy group and the propylamine derivative enhances its reactivity and ability to interact with various biological targets.

Property Value
Molecular FormulaC₉H₁₇NO₄
Molecular Weight189.25 g/mol
CAS Number124715-20-4
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The amine group allows for hydrogen bonding and electrostatic interactions with various biomolecules, potentially influencing metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and affecting cellular responses.
  • Cellular Pathway Influence : By interacting with signaling pathways, it could impact cell proliferation, apoptosis, or differentiation.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
  • Antimicrobial Effects : It has shown potential antimicrobial activity against certain bacterial strains, indicating its usefulness in developing new antibacterial agents.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent anticancer effect. The mechanism was linked to the activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that this compound inhibited bacterial growth at a minimum inhibitory concentration (MIC) of 50 µg/mL. This indicates its potential as a lead compound for developing new antibiotics.

Case Study 3: Anti-inflammatory Effects

Research evaluating the compound's impact on inflammatory markers in macrophage cells revealed a significant decrease in TNF-alpha production upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate

InChI

InChI=1S/C9H17NO4/c1-7(9(12)14-3)6-10-5-4-8(11)13-2/h7,10H,4-6H2,1-3H3

InChI Key

IAMPSSYMMQPZEG-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCC(=O)OC)C(=O)OC

Origin of Product

United States

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